molecular formula C20H27NO4S B2832722 2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide CAS No. 1286699-58-8

2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide

Cat. No.: B2832722
CAS No.: 1286699-58-8
M. Wt: 377.5
InChI Key: DXMIKZBRXCDABU-UHFFFAOYSA-N
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Description

    Starting Material: Ethanol.

    Reaction: Ethanol is reacted with the benzenesulfonamide under acidic conditions to introduce the ethoxy group.

    Conditions: Acidic catalysts such as sulfuric acid are used to facilitate the reaction.

  • Attachment of the Hydroxy-Methyl-Phenylbutyl Chain

      Starting Material: 2-hydroxy-2-methyl-4-phenylbutyl bromide.

      Reaction: The bromide reacts with the benzenesulfonamide in the presence of a base to form the final product.

      Conditions: This step is typically carried out in an organic solvent like tetrahydrofuran (THF) with a base such as potassium carbonate.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide typically involves multiple steps:

    • Formation of the Benzenesulfonamide Core

        Starting Material: 5-methylbenzenesulfonyl chloride.

        Reaction: The sulfonyl chloride reacts with an appropriate amine to form the benzenesulfonamide core.

        Conditions: This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

        Conditions: Typically carried out in acidic or neutral conditions.

        Products: Oxidation of the hydroxy group to a carbonyl group.

    • Reduction

        Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

        Conditions: Usually performed in anhydrous conditions.

        Products: Reduction of the sulfonamide group to a sulfonic acid.

    • Substitution

        Reagents: Nucleophiles such as amines or thiols.

        Conditions: Often carried out in the presence of a base.

        Products: Substitution of the ethoxy group with the nucleophile.

    Common Reagents and Conditions

      Oxidizing Agents: Potassium permanganate, chromium trioxide.

      Reducing Agents: Lithium aluminum hydride, sodium borohydride.

      Bases: Triethylamine, potassium carbonate.

      Solvents: Dichloromethane, tetrahydrofuran.

    Scientific Research Applications

      Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting sulfonamide-sensitive pathways.

      Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

      Biological Studies: Investigated for its effects on various biological pathways, potentially serving as a tool compound in biochemical research.

      Industrial Applications: Could be used in the development of new materials or as a catalyst in certain chemical reactions.

    Mechanism of Action

    The mechanism of action of 2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The hydroxy-methyl-phenylbutyl chain may enhance binding affinity and specificity.

    Comparison with Similar Compounds

    Similar Compounds

      N-(2-hydroxy-2-methyl-4-phenylbutyl)-benzenesulfonamide: Lacks the ethoxy group, which may affect its solubility and reactivity.

      2-ethoxy-N-(2-hydroxy-2-methylbutyl)-benzenesulfonamide: Lacks the phenyl group, potentially altering its binding properties and biological activity.

      N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide: Similar structure but without the ethoxy group, which may influence its chemical behavior and applications.

    Uniqueness

    The presence of both the ethoxy group and the hydroxy-methyl-phenylbutyl chain in 2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide makes it unique. These functional groups contribute to its distinct chemical properties, such as solubility, reactivity, and potential biological activity, setting it apart from similar compounds.

    Biological Activity

    2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide is a sulfonamide compound with potential biological activity. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

    • Chemical Formula : C20H27NO4S
    • Molecular Weight : 377.4977 g/mol
    • CAS Number : 1286699-58-8

    The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, which is crucial in folate synthesis. Additionally, the presence of the hydroxyl and ethoxy groups may enhance its solubility and bioavailability.

    Antimicrobial Activity

    Research indicates that sulfonamides exhibit significant antimicrobial properties. The compound's mechanism involves competitive inhibition of enzymes involved in folate metabolism, which is essential for bacterial growth. In vitro studies have demonstrated that derivatives of sulfonamides can effectively inhibit the growth of various bacterial strains.

    Antitumor Activity

    Recent studies have explored the antitumor potential of sulfonamide derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

    Study on Antimicrobial Efficacy

    A study conducted by researchers evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

    Bacterial Strain MIC (µg/mL)
    Staphylococcus aureus16
    Streptococcus pneumoniae32
    Escherichia coli>64

    Study on Antitumor Effects

    In a separate investigation focusing on its antitumor effects, the compound was tested against various cancer cell lines. The findings revealed that it inhibited cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different cancer types.

    Cell Line IC50 (µM)
    MCF-7 (Breast Cancer)15
    A549 (Lung Cancer)20
    HeLa (Cervical Cancer)25

    Safety and Toxicity

    Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that while the compound exhibits biological activity, it also requires thorough evaluation for potential cytotoxic effects, particularly at higher concentrations.

    Properties

    IUPAC Name

    2-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)-5-methylbenzenesulfonamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H27NO4S/c1-4-25-18-11-10-16(2)14-19(18)26(23,24)21-15-20(3,22)13-12-17-8-6-5-7-9-17/h5-11,14,21-22H,4,12-13,15H2,1-3H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DXMIKZBRXCDABU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC(C)(CCC2=CC=CC=C2)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H27NO4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    377.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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